molecular formula C11H13ClO3 B12069915 Tert-butyl 5-chloro-2-hydroxybenzoate CAS No. 255908-45-3

Tert-butyl 5-chloro-2-hydroxybenzoate

Cat. No.: B12069915
CAS No.: 255908-45-3
M. Wt: 228.67 g/mol
InChI Key: MUAXDWFAZSFNDF-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-2-hydroxybenzoate is a benzoic acid derivative featuring a tert-butyl ester group, a chlorine substituent at the 5-position, and a hydroxyl group at the 2-position. This article compares this compound with similar compounds, leveraging data from methyl esters (), iodinated and fluorinated tert-butyl analogs (), and stability profiles of related tert-butyl derivatives ().

Properties

CAS No.

255908-45-3

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

tert-butyl 5-chloro-2-hydroxybenzoate

InChI

InChI=1S/C11H13ClO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3

InChI Key

MUAXDWFAZSFNDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and formulation.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters for tert-butyl 5-chloro-2-hydroxybenzoate and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Stability Notes Applications
This compound Not provided C₁₁H₁₃ClO₃ ~228.67 Cl, OH, tert-butyl Likely stable under recommended conditions Pharmaceutical intermediate (inferred)
Methyl 5-chloro-2-hydroxybenzoate 4068-78-4 C₈H₇ClO₃ 186.59 Cl, OH, methyl Comparable to tert-butyl esters Laboratory reagent
tert-butyl 5-chloro-2-iodobenzoate 397329-54-3 C₁₁H₁₂ClIO₂ 338.57 Cl, I, tert-butyl Potential instability due to iodine leaving group Synthetic intermediate
tert-butyl 5-chloro-2,4-difluorobenzoate 1354961-13-9 C₁₁H₁₁ClF₂O₂ 248.65 Cl, F, tert-butyl High stability (fluorine inertness) Specialty chemical synthesis
Methyl 5-chloro-2-methoxy-d3-benzoate 1219803-33-4 C₉H₆ClD₃O₃ 203.63 Cl, CD₃O, methyl Enhanced isotopic stability Isotopic labeling studies
Key Observations:

Molecular Weight and Substituent Effects: The tert-butyl group increases molecular weight significantly compared to methyl esters (e.g., 228.67 vs. 186.59 g/mol for hydroxybenzoates). Halogen substituents (Cl, F, I) influence electronic properties: Chlorine and fluorine enhance electronegativity, while iodine may introduce instability due to its leaving-group propensity .

Hydroxy vs. Methoxy Groups :

  • The hydroxyl group in this compound facilitates hydrogen bonding, increasing solubility in polar solvents compared to methoxy analogs (e.g., methyl 5-chloro-2-methoxy-d3-benzoate) .

Stability :

  • Tert-butyl esters generally exhibit high stability under recommended storage conditions (e.g., inert atmosphere, low humidity) . However, iodine-substituted derivatives (e.g., tert-butyl 5-chloro-2-iodobenzoate) may degrade under harsh conditions due to weak C-I bonds .

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